Pasireotide diaspartate

描述

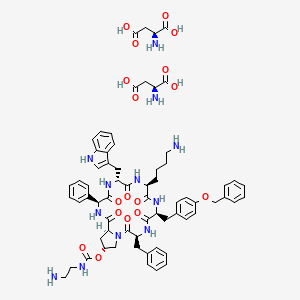

帕西瑞肽二醋酸盐是一种合成的长效环状六肽,具有生长抑素样活性。 它以商品名 Signifor 出售,主要用于治疗库欣病和肢端肥大症 . 帕西瑞肽二醋酸盐是一种生长抑素类似物,它与生长抑素受体结合,抑制库欣病患者垂体腺瘤分泌促肾上腺皮质激素 .

准备方法

合成路线和反应条件: 帕西瑞肽的合成涉及在固相上依次添加氨基酸,以生成线性保护的帕西瑞肽,然后脱保护并环化形成最终产物 . 该过程通常涉及使用保护基团和活化剂以确保肽的正确顺序和结构。

工业生产方法: 帕西瑞肽二醋酸盐的工业生产涉及片段偶联,以实现高纯度(通过 HPLC 测定大于 99.0%) . 该过程可扩展,涉及使用酒石酸缓冲液来制备用于皮下注射的无菌溶液 .

化学反应分析

Peptide Coupling Reactions

Pasireotide's backbone is constructed via sequential peptide coupling reactions. Fragment-based synthesis minimizes impurities and enhances scalability:

-

Fragment Strategy : The linear peptide is synthesized using a 3+2+1 fragment coupling approach (tripeptide, dipeptide, and single amino acid fragments) .

-

Coupling Agents :

Example Reaction Conditions :

| Step | Reagents | Solvent | Time | Yield |

|---|---|---|---|---|

| Fragment coupling | HBTU, DIPEA | DMF | 2–4 hrs | 85–92% |

Deprotection Steps

Temporary protecting groups are removed during synthesis to enable sequential elongation:

-

Fmoc Removal : 20% piperidine in DMF (2 × 10–15 min) cleaves Fmoc groups .

-

Global Deprotection : A mixture of 90% TFA, 5% water, and 5% TIS (2 hrs, RT) removes side-chain protections (e.g., benzyl, tert-butyl) .

Key Observations :

Cyclization Reaction

The linear peptide undergoes cyclization to form the bioactive cyclic structure:

-

Reagents : Diphenylphosphoryl azide (DPPA) or HBTU with DIPEA in DMF .

-

Conditions : 24–48 hrs at RT, achieving >95% cyclization efficiency .

Critical Factors :

-

High dilution (0.01–0.1 mM) prevents intermolecular reactions .

-

Cyclization between lysine and tyrosine residues ensures correct macrocycle formation .

Salt Formation with Aspartic Acid

Pasireotide free base is converted to its diaspartate salt for improved solubility and stability:

Quality Metrics :

| Parameter | Specification |

|---|---|

| Purity (HPLC) | >99.5% |

| Solubility | >10% w/v in water |

Purification and Isolation

Chromatographic methods ensure high purity:

-

Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients remove truncated sequences .

-

Precipitation : Crude peptide is isolated using methyl tert-butyl ether (MTBE) .

Yield Optimization :

Stability and Degradation

Pasireotide diaspartate exhibits high metabolic stability:

-

In Vitro Stability : No significant degradation in liver/kidney microsomes .

-

Primary Degradation Pathways :

Key Process Challenges

科学研究应用

Cushing's Disease

Cushing's disease is characterized by excessive cortisol production, often due to pituitary adenomas secreting ACTH. Pasireotide diaspartate is indicated for adult patients with Cushing's disease who are not candidates for surgery or have not achieved remission post-surgery.

- Efficacy : Clinical trials have demonstrated that pasireotide significantly reduces urinary free cortisol levels. In a Phase III trial involving 162 patients, those receiving pasireotide showed a marked decrease in cortisol levels after six months, with 15% of patients on the lower dose and 26% on the higher dose achieving normal cortisol levels .

- Long-term Outcomes : A real-world observational study indicated that pasireotide provided sustained reductions in mean urinary free cortisol over a treatment duration of up to three years, with a notable safety profile .

Acromegaly

Acromegaly results from excess growth hormone, often due to pituitary tumors. Pasireotide has been shown to be effective in managing this condition as well.

- Clinical Findings : In studies, pasireotide treatment led to significant reductions in growth hormone levels and improvements in clinical symptoms associated with acromegaly .

Safety Profile

While pasireotide is generally well tolerated, it is associated with hyperglycemia due to its inhibitory effects on insulin secretion. Monitoring blood glucose levels is essential during treatment . The incidence of hyperglycemia-related adverse events can be managed effectively if addressed promptly .

Case Study 1: Cushing's Disease Management

A study involving 29 patients receiving pasireotide demonstrated that after 15 days of treatment, 22 patients experienced reduced cortisol levels, with five returning to normal levels . This rapid response highlights the drug's potential for immediate therapeutic effects.

Case Study 2: Long-term Efficacy

In a multicenter observational study of patients treated with pasireotide for Cushing's disease, results showed that over time, many patients maintained normal urinary free cortisol levels. The study reported that prior users had better management of hyperglycemia compared to new users .

Data Summary

| Application | Indication | Efficacy | Safety Profile |

|---|---|---|---|

| Cushing's Disease | Adults not suitable for surgery | Significant reduction in urinary free cortisol levels | Risk of hyperglycemia |

| Acromegaly | Growth hormone excess | Reduction in growth hormone levels | Similar safety concerns |

作用机制

相似化合物的比较

帕西瑞肽在生长抑素类似物中是独一无二的,因为它对生长抑素受体亚型 5 具有高亲和力,该亚型在促肾上腺皮质激素腺瘤细胞中过表达 . 这使其与其他生长抑素类似物(如奥曲肽和兰瑞肽)区别开来,这些类似物具有不同的受体结合谱 .

类似化合物:

奥曲肽: 另一种用于治疗肢端肥大症和某些类型肿瘤的生长抑素类似物。

兰瑞肽: 与奥曲肽类似,用于肢端肥大症和神经内分泌肿瘤的长期治疗。

瓦普瑞肽: 一种生长抑素类似物,主要用于治疗食管静脉曲张出血。

生物活性

Pasireotide diaspartate is a synthetic analog of somatostatin, primarily used in the treatment of Cushing's disease and other neuroendocrine tumors. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article delves into these aspects, supported by data tables and case studies.

Pasireotide exerts its pharmacological effects through binding to somatostatin receptors (SSTRs). It has a high affinity for SSTR subtypes 1, 2, 3, and 5, which are involved in inhibiting hormone secretion from various endocrine glands. This mechanism is particularly relevant in conditions characterized by excessive hormone production, such as Cushing's disease.

Table 1: Binding Affinities of Pasireotide to Somatostatin Receptors

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| SSTR1 | High |

| SSTR2 | Moderate |

| SSTR3 | High |

| SSTR4 | Low |

| SSTR5 | High |

Pharmacokinetics

Pasireotide demonstrates linear pharmacokinetics across a range of doses. Key pharmacokinetic parameters include:

- Absorption : Peak plasma concentrations are reached within 0.25 to 0.5 hours post-administration.

- Volume of Distribution : Greater than 100 L, indicating extensive tissue distribution.

- Protein Binding : Approximately 88%.

- Metabolism : Minimal metabolism occurs; primarily excreted unchanged.

- Half-Life : Approximately 12 hours.

- Elimination : Primarily via hepatic clearance (48% biliary excretion) and minor renal clearance (7.63%) .

Clinical Efficacy

Pasireotide has shown significant clinical efficacy in managing Cushing's disease. A Phase III trial involving 162 patients demonstrated that after six months of treatment:

- Urinary Free Cortisol (UFC) levels normalized in:

- 15% of patients on 600 µg

- 26% of patients on 900 µg

- Average weight loss was noted at 6.7 kg, with improvements in blood pressure and lipid profiles .

Case Study Example : In a proof-of-concept study with 39 patients, pasireotide reduced UFC levels in 76% of cases after a short-term treatment period. After six months, nearly half the patients experienced substantial reductions in UFC levels .

Long-Term Efficacy and Safety

Long-term studies have indicated that pasireotide maintains its efficacy over extended periods. In a study with an extension phase lasting up to 36 months:

- Median mUFC remained within normal limits for over half the patients.

- Clinical improvements were sustained, although hyperglycemia-related adverse events occurred in approximately 39.5% of patients .

Adverse Effects

While pasireotide is generally well-tolerated, it can lead to several adverse effects:

属性

IUPAC Name |

(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEFMPSSNFRRNC-HQUONIRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H80N12O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820232-50-6 | |

| Record name | Pasireotide diaspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820232506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PASIREOTIDE DIASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4P76SY3N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。